molecular formula C8H7ClFNS B8082744 Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI)

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI)

Cat. No.: B8082744
M. Wt: 203.66 g/mol
InChI Key: UHNMICOHVLMYTM-UHFFFAOYSA-N
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Description

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) is a chemical compound with the molecular formula C8H7ClFNS and a molecular weight of 203.66 g/mol . It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a fluorophenyl group attached to a carbamothioic chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) typically involves the reaction of 4-fluorobenzylamine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Fluorobenzylamine+ThiophosgeneCarbamothioic chloride, (4-fluorophenyl)methyl-(9CI)\text{4-Fluorobenzylamine} + \text{Thiophosgene} \rightarrow \text{Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI)} 4-Fluorobenzylamine+Thiophosgene→Carbamothioic chloride, (4-fluorophenyl)methyl-(9CI)

Industrial Production Methods: In industrial settings, the production of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as carbamates, thiocarbamates, or sulfonamides can be formed.

    Oxidation Products: Sulfonyl chlorides or sulfonamides.

    Reduction Products: Thiols or thioethers.

Scientific Research Applications

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Carbamothioic chloride, (4-fluorophenyl)methyl- (9CI) can be compared with other similar compounds such as:

    Carbamothioic chloride, (4-chlorophenyl)methyl-(9CI): Similar structure but with a chlorine atom instead of fluorine.

    Carbamothioic chloride, (4-bromophenyl)methyl-(9CI): Similar structure but with a bromine atom instead of fluorine.

    Carbamothioic chloride, (4-methylphenyl)methyl-(9CI): Similar structure but with a methyl group instead of fluorine.

The uniqueness of carbamothioic chloride, (4-fluorophenyl)methyl-(9CI) lies in the presence of the fluorine atom, which can influence the compound’s reactivity and properties, making it suitable for specific applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]carbamothioyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNS/c9-8(12)11-5-6-1-3-7(10)4-2-6/h1-4H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMICOHVLMYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=S)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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